n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their significant biological and pharmaceutical applications due to their unique structural properties. The presence of nitrogen and oxygen atoms in the oxadiazole ring contributes to its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve bulk manufacturing processes that ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules.
Wirkmechanismus
The mechanism of action of n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
n4-Ethyl-n4-isobutylbenzo[c][1,2,5]oxadiazole-4,7-diamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
Benzoxazoles: These compounds have a similar structure but contain an additional benzene ring fused to the oxadiazole ring.
Thiazoles: These compounds contain sulfur instead of oxygen in the heterocyclic ring and exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting bioisosteric properties, which make it a valuable scaffold for drug design and other applications.
Eigenschaften
Molekularformel |
C12H18N4O |
---|---|
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
4-N-ethyl-4-N-(2-methylpropyl)-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C12H18N4O/c1-4-16(7-8(2)3)10-6-5-9(13)11-12(10)15-17-14-11/h5-6,8H,4,7,13H2,1-3H3 |
InChI-Schlüssel |
YAXUZAOZDXXBRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)C)C1=CC=C(C2=NON=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.